molecular formula C18H16O2 B14282229 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) CAS No. 136612-76-5

1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene)

Cat. No.: B14282229
CAS No.: 136612-76-5
M. Wt: 264.3 g/mol
InChI Key: ZXJWFXWCDJZTRS-UHFFFAOYSA-N
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Description

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) is an organic compound with the molecular formula C18H16O2 It is characterized by the presence of two methoxybenzene groups connected by a buten-3-yne linker

Preparation Methods

The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) typically involves the coupling of 4-methoxyphenylacetylene with 1,4-dibromo-2-butyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product .

Chemical Reactions Analysis

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diketones, while reduction with Pd/C can produce saturated hydrocarbons .

Scientific Research Applications

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular signaling pathways, leading to changes in cellular function and activity .

Comparison with Similar Compounds

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) and its potential for diverse applications in scientific research.

Properties

CAS No.

136612-76-5

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-methoxy-4-[4-(4-methoxyphenyl)but-1-en-3-ynyl]benzene

InChI

InChI=1S/C18H16O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3,5,7-14H,1-2H3

InChI Key

ZXJWFXWCDJZTRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC#CC2=CC=C(C=C2)OC

Origin of Product

United States

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